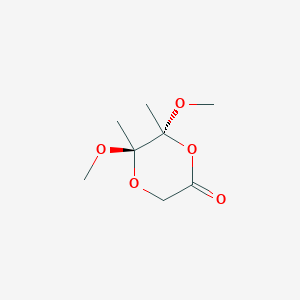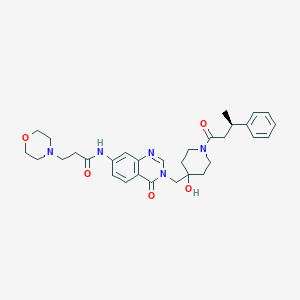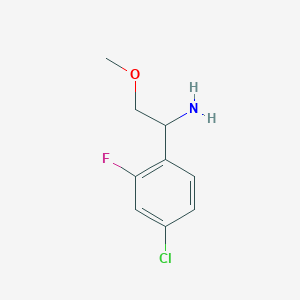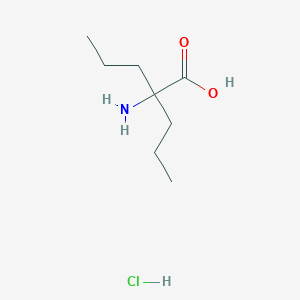
(5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6R)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-one is an organic compound characterized by its unique dioxane ring structure. This compound is notable for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its structure features two methoxy groups and two methyl groups attached to a dioxane ring, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethyl ketone with methanol in the presence of an acid catalyst to form the dioxane ring. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or crystallization to obtain the compound in its pure form. The scalability of the synthesis is crucial for its application in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield dimethyl ketone derivatives, while reduction could produce dimethyl alcohol derivatives.
Scientific Research Applications
(5R,6R)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism by which (5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one exerts its effects involves interactions with specific molecular targets. The compound’s methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-1-indanone: Shares the methoxy groups but differs in the core structure.
3,6-Dimethyl-1,4-dioxane-2,5-dione: Similar dioxane ring but with different substituents.
Dimethyl (2R,3R,5R,6R)-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate: Contains additional carboxylate groups.
Uniqueness
(5R,6R)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
This detailed overview highlights the significance of this compound in various scientific and industrial fields, emphasizing its preparation, reactivity, and applications
Properties
Molecular Formula |
C8H14O5 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C8H14O5/c1-7(10-3)8(2,11-4)13-6(9)5-12-7/h5H2,1-4H3/t7-,8-/m1/s1 |
InChI Key |
JGTHYIWENNOLMX-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@]1([C@](OC(=O)CO1)(C)OC)OC |
Canonical SMILES |
CC1(C(OC(=O)CO1)(C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12978166.png)
![(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12978171.png)
![2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine](/img/structure/B12978173.png)
![Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B12978183.png)
![tert-Butyl 5-bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12978186.png)
![7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12978190.png)


![7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B12978215.png)


![(12E)-8,9,10,11,14,15-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one](/img/structure/B12978229.png)

![1,7-Diaza-spiro[4.5]decane](/img/structure/B12978239.png)
